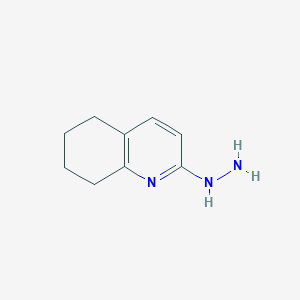

2-Hydrazinyl-5,6,7,8-tetrahydroquinoline

Description

Properties

CAS No. |

937677-75-3 |

|---|---|

Molecular Formula |

C9H13N3 |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

5,6,7,8-tetrahydroquinolin-2-ylhydrazine |

InChI |

InChI=1S/C9H13N3/c10-12-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4,10H2,(H,11,12) |

InChI Key |

ZSADQFQOENPNDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=N2)NN |

Origin of Product |

United States |

Advanced Chemical Reactivity and Transformative Chemistry of 2 Hydrazinyl 5,6,7,8 Tetrahydroquinoline

Reactivity Profiling of the 2-Hydrazinyl Functional Group

The 2-hydrazinyl moiety (-NH-NH₂) attached to the 5,6,7,8-tetrahydroquinoline (B84679) core is the principal site of chemical reactivity. The terminal nitrogen atom (NH₂) possesses a lone pair of electrons, rendering it highly nucleophilic and prone to reaction with a wide range of electrophiles. This inherent nucleophilicity is the basis for its utility in forming new carbon-nitrogen and nitrogen-nitrogen bonds, which is fundamental to the construction of more complex molecular architectures.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

A hallmark reaction of hydrazines is their condensation with carbonyl compounds. 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline readily reacts with both aldehydes and ketones to form the corresponding hydrazones. This reaction proceeds via nucleophilic attack of the terminal amino group of the hydrazine (B178648) on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The reaction is typically carried out in a suitable solvent, such as ethanol, and can be catalyzed by a small amount of acid. The resulting hydrazones, characterized by the R₁R₂C=N-NH- linkage, are often stable, crystalline solids. The formation of these derivatives is a robust and high-yielding process. The reactivity is analogous to that of 2-hydrazinoquinoline, which readily forms hydrazones upon reaction with various aldehydes and ketones. mdpi.com These hydrazone derivatives are not merely stable products but also serve as crucial intermediates for subsequent cyclization reactions to form a variety of fused heterocyclic systems.

| Reactant 1 | Carbonyl Compound (Reactant 2) | Product | Reaction Conditions |

|---|---|---|---|

| 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline | Benzaldehyde | (E)-2-(2-Benzylidenehydrazinyl)-5,6,7,8-tetrahydroquinoline | Ethanol, catalytic acid, reflux |

| 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline | Acetone | 2-(2-Isopropylidenehydrazinyl)-5,6,7,8-tetrahydroquinoline | Methanol, reflux |

| 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline | Cyclohexanone | 2-(2-Cyclohexylidenehydrazinyl)-5,6,7,8-tetrahydroquinoline | Ethanol, reflux |

Intramolecular and Intermolecular Cyclization Reactions for Fused Heterocycle Formation

The true synthetic utility of 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline is most evident in its application as a precursor for the construction of fused polycyclic heterocyclic systems. The hydrazinyl group and the adjacent quinoline (B57606) nitrogen atom provide strategically positioned nucleophilic centers that can participate in a variety of cyclization reactions.

A direct, documented synthetic pathway for the formation of Pyrido[4,3,2-de]cinnolinone derivatives commencing from 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline could not be identified in a comprehensive review of the scientific literature. While various methods exist for the synthesis of cinnolines and related fused heterocycles, they typically proceed through alternative precursors and synthetic strategies, such as the reductive cyclization of nitrophenyl hydrazones or transition-metal-catalyzed annulations. researchgate.netnih.gov

The tetrahydroquinoline core can be annulated with a 1,3,4-thiadiazole (B1197879) ring. This transformation is typically achieved in a two-step sequence. First, the 2-hydrazinyl group is converted into a thiosemicarbazide (B42300) intermediate. This is accomplished by reacting 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline with an isothiocyanate (see section 3.1.3) or with carbon disulfide in the presence of a base.

In the second step, the resulting N-(5,6,7,8-tetrahydroquinolin-2-yl)thiosemicarbazide undergoes an acid-catalyzed intramolecular cyclization. This dehydrative cyclization reaction forms the stable five-membered 1,3,4-thiadiazole ring, resulting in a fused tetracyclic system. This method is a common and effective strategy for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles. mdpi.com

| Step | Reactants | Intermediate/Product | Typical Conditions |

|---|---|---|---|

| 1 | 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline + Phenyl isothiocyanate | 1-Phenyl-4-(5,6,7,8-tetrahydroquinolin-2-yl)thiosemicarbazide | Ethanol, reflux |

| 2 | 1-Phenyl-4-(5,6,7,8-tetrahydroquinolin-2-yl)thiosemicarbazide | 2-(Phenylamino)- researchgate.netnih.govijper.orgthiadiazolo[3,2-a]quinoline derivative | Concentrated H₂SO₄, heat |

The reactivity of the hydrazinyl group allows for the synthesis of various other fused nitrogen heterocycles.

Fused Pyrazoles: Reaction with 1,3-dicarbonyl compounds, such as acetylacetone, leads to the formation of a fused pyrazole (B372694) ring. The reaction proceeds via initial formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization as the enol attacks the imine carbon, and subsequent dehydration to form the aromatic pyrazole ring.

Fused Triazoles: The semicarbazide (B1199961) intermediates, formed from the reaction with isocyanates (see section 3.1.3), can be cyclized under basic conditions to yield fused 1,2,4-triazole (B32235) rings.

Pyridazino Fused Systems: In some cases, hydrazinyl-quinolines can undergo oxidative dimerization and cyclization. For instance, certain 4-hydrazinylquinolin-2(1H)-ones have been shown to undergo autoxidation when heated in pyridine (B92270) to form complex pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline structures. mdpi.com This demonstrates the potential for forming larger, more complex nitrogen-containing ring systems under specific oxidative conditions.

Reactions with Isocyanates and Isothiocyanates

The terminal amino group of 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline acts as a potent nucleophile, readily attacking the electrophilic carbon atom of isocyanates (-N=C=O) and isothiocyanates (-N=C=S). These reactions are typically high-yielding and proceed under mild conditions, often by simply mixing the reactants in a suitable solvent like ethanol.

The reaction with an isocyanate yields a 1,4-disubstituted semicarbazide, while reaction with an isothiocyanate produces the corresponding 1,4-disubstituted thiosemicarbazide. As noted previously, these products are stable intermediates that serve as valuable precursors for the synthesis of fused heterocycles like 1,3,4-thiadiazoles and 1,2,4-triazoles.

| Reactant 1 | Reactant 2 | Product Class | Product Name Example |

|---|---|---|---|

| 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline | Phenyl isocyanate | Semicarbazide | 1-Phenyl-4-(5,6,7,8-tetrahydroquinolin-2-yl)semicarbazide |

| 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline | Phenyl isothiocyanate | Thiosemicarbazide | 1-Phenyl-4-(5,6,7,8-tetrahydroquinolin-2-yl)thiosemicarbazide |

| 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline | Methyl isocyanate | Semicarbazide | 1-Methyl-4-(5,6,7,8-tetrahydroquinolin-2-yl)semicarbazide |

Nucleophilic Reactivity and Addition Reactions of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH₂) at the 2-position of the tetrahydroquinoline ring is a potent nucleophile, owing to the alpha effect, where the presence of adjacent atoms with lone pairs enhances nucleophilicity. This reactivity is most commonly exploited in condensation reactions with electrophilic carbonyl compounds, such as aldehydes, ketones, and their derivatives.

The initial reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the carbonyl carbon, leading to the formation of a hydrazone intermediate after dehydration. These hydrazones are often stable compounds but can also serve as precursors for subsequent intramolecular cyclization reactions, providing a powerful route to fused heterocyclic systems.

A prominent application of this reactivity is in the synthesis of pyrazolo[3,4-b]quinoline derivatives. When 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline is reacted with a 1,3-dicarbonyl compound or a functional equivalent (e.g., β-ketoesters or α,β-unsaturated ketones), it can lead to the formation of a new five-membered pyrazole ring fused to the quinoline core. This transformation typically proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and elimination of water. Such reactions are foundational in building complex heterocyclic scaffolds from the 2-hydrazinyl precursor. For instance, treatment of 2-hydrazinoquinolines with active methylene (B1212753) compounds is a known method to produce pyrazole derivatives. rsc.org

Table 1: Representative Nucleophilic Addition/Condensation Reactions of the Hydrazinyl Moiety

| Reactant 1 | Reactant 2 (Electrophile) | Product Type | Reaction Conditions |

|---|---|---|---|

| 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline | Aldehyde (R-CHO) | Hydrazone | Acid or Base catalyst |

| 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline | Ketone (R-CO-R') | Hydrazone | Acid or Base catalyst |

| 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline | β-Ketoester | Fused Pyrazolone (B3327878) | Thermal, acidic |

Chemical Transformations Involving the 5,6,7,8-Tetrahydroquinoline Ring System

The 5,6,7,8-tetrahydroquinoline ring system possesses a dual character, with an aromatic, electron-deficient pyridine ring fused to a saturated, non-aromatic carbocyclic ring. This structure allows for distinct chemical transformations at each part of the core.

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. However, the pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This deactivates the ring towards attack by electrophiles. In the case of quinoline, electrophilic substitution occurs preferentially on the benzene (B151609) ring at positions 5 and 8, avoiding the deactivated pyridine ring. arsdcollege.ac.iniust.ac.ir

For 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline, the carbocyclic ring is saturated and thus cannot undergo electrophilic aromatic substitution. The focus is therefore on the pyridine portion. While the hydrazinyl group at C-2 is strongly activating and would direct electrophiles to the C-3 position, the intrinsic resistance of the pyridine nucleus to electrophilic attack remains a significant barrier. Consequently, electrophilic substitution reactions on the pyridine ring of this compound are not commonly reported and are considered not generally applicable under standard conditions.

The saturated carbocyclic ring of the 5,6,7,8-tetrahydroquinoline moiety is susceptible to oxidation, leading to aromatization. This dehydrogenation reaction converts the tetrahydroquinoline core into the fully aromatic quinoline ring system. This transformation is a synthetically valuable method for accessing substituted quinolines.

Various oxidizing agents and catalytic systems can accomplish this. Modern methods often employ metal-free, heterogeneous catalysts with environmentally benign oxidants like air or molecular oxygen. For example, nitrogen and phosphorus co-doped porous carbon materials have been shown to effectively catalyze the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinolines to quinolines using air as the oxidant in water. rsc.org This type of catalytic system is applicable to a wide range of substituted tetrahydroquinolines, demonstrating the general feasibility of this transformation. rsc.org The reaction converts the C(sp³)–H bonds of the saturated ring into the C(sp²)–H bonds of an aromatic system, releasing dihydrogen or, in the presence of an oxidant, forming water.

Table 2: Examples of Oxidative Dehydrogenation of Tetrahydroquinoline Derivatives

| Substrate | Catalyst / Oxidant | Product | Yield (%) |

|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoline (B108954) | NPCH / Air | Quinoline | 99 |

| 6-Methyl-1,2,3,4-tetrahydroquinoline | NPCH / Air | 6-Methylquinoline | 99 |

| 8-Methyl-1,2,3,4-tetrahydroquinoline | NPCH / Air | 8-Methylquinoline | 95 |

Data sourced from studies on the oxidative dehydrogenation of the 1,2,3,4-tetrahydroquinoline isomer, illustrating the general principle of aromatization. rsc.org

Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing different ring sizes. However, such transformations typically require specific functional groups to be present on the ring that can initiate rearrangement. For the saturated carbocyclic portion of 5,6,7,8-tetrahydroquinoline, common ring contraction methodologies like the Favorskii rearrangement would necessitate the presence of a ketone at one position and a halogen on an adjacent carbon. harvard.edu Similarly, ring expansions often involve rearrangements of carbocation or other reactive intermediates.

For the parent 5,6,7,8-tetrahydroquinoline scaffold, these transformations are not well-documented in the chemical literature. While synthetic strategies exist to build related structures with larger rings, such as 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridines, these are typically constructed from different starting materials rather than by expanding the existing six-membered ring. nih.gov Therefore, direct ring expansion or contraction of the saturated ring of 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline is not considered a characteristic reaction of this system.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.netresearchgate.net For these reactions to be applied to the 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline scaffold, a suitable "handle," typically a halogen atom (Cl, Br, I) or a triflate group, must be present at a reactive position on the ring.

Assuming the synthesis begins from a halogenated precursor, such as 4-chloro-2-hydrazinyl-5,6,7,8-tetrahydroquinoline, the C-4 position would be an excellent site for cross-coupling. The C-4 position in quinolines is known to be reactive, and this reactivity pattern can be extrapolated to the tetrahydroquinoline system. The hydrazinyl group at C-2 may require protection depending on the specific reaction conditions, particularly for C-N coupling reactions.

Several major classes of palladium-catalyzed cross-coupling reactions could be envisioned:

Suzuki-Miyaura Coupling: Reaction of a halogenated tetrahydroquinoline with a boronic acid or ester to form a new C-C bond, useful for introducing aryl or vinyl substituents.

Sonogashira Coupling: Coupling with a terminal alkyne to install an alkynyl group, a versatile functional group for further transformations. mdpi.com

Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with an amine, providing access to substituted amino-quinolines. mit.eduacs.org

These reactions offer a modular approach to elaborate the core structure of 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline, enabling the synthesis of diverse libraries of complex molecules.

Table 3: Plausible Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Tetrahydroquinoline Scaffold

| Starting Material (Example) | Coupling Partner | Reaction Type | Potential Product |

|---|---|---|---|

| 4-Chloro-2-hydrazinyl-5,6,7,8-tetrahydroquinoline | Phenylboronic acid | Suzuki-Miyaura | 2-Hydrazinyl-4-phenyl-5,6,7,8-tetrahydroquinoline |

| 4-Bromo-2-hydrazinyl-5,6,7,8-tetrahydroquinoline | Phenylacetylene | Sonogashira | 2-Hydrazinyl-4-(phenylethynyl)-5,6,7,8-tetrahydroquinoline |

Strategic Derivatization and Functionalization of 2 Hydrazinyl 5,6,7,8 Tetrahydroquinoline

Design and Synthesis of Structurally Diverse Library Compounds based on the 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline Scaffold

The synthesis of compound libraries based on the 2-hydrazinyl-5,6,7,8-tetrahydroquinoline core leverages the reactivity of the hydrazinyl moiety. A primary strategy involves the condensation of the hydrazinyl group with a wide array of carbonyl compounds to form hydrazones. This reaction is generally high-yielding and can be performed under mild conditions, making it suitable for combinatorial chemistry approaches.

For instance, the reaction of 2-hydrazinyl-5,6,7,8-tetrahydroquinoline with various substituted aldehydes and ketones can generate a library of N-aryl or N-alkylidene-hydrazinyl derivatives. The diversity of the library can be further expanded by employing dicarbonyl compounds to produce bis-hydrazones or macrocyclic structures.

Another approach to diversification involves the acylation of the hydrazinyl group with different carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to yield a series of hydrazides. These hydrazides can serve as precursors for further cyclization reactions to form five- or six-membered heterocyclic rings, such as pyrazoles or pyridazinones, fused to the quinoline (B57606) core.

The synthesis of the parent 2-hydrazinyl-5,6,7,8-tetrahydroquinoline can be achieved through nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) at the 2-position of the 5,6,7,8-tetrahydroquinoline (B84679) ring with hydrazine (B178648) hydrate. The starting 2-chloro-5,6,7,8-tetrahydroquinoline (B1590608) can be prepared from 5,6,7,8-tetrahydroquinolin-2-one.

Table 1: Examples of Synthetic Pathways to 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline Derivatives

| Starting Material | Reagent(s) | Product Class |

| 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline | Substituted Aldehydes/Ketones | Hydrazones |

| 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline | Carboxylic Acids/Acid Chlorides | Hydrazides |

| 2-Chloro-5,6,7,8-tetrahydroquinoline | Hydrazine Hydrate | 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline |

| 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline | β-Diketones | Pyrazolyl-tetrahydroquinolines |

Introduction of Peripheral Substituents for Modulating Electronic and Steric Properties

The introduction of substituents on the periphery of the 2-hydrazinyl-5,6,7,8-tetrahydroquinoline scaffold is a key strategy for modulating its electronic and steric properties. Substituents on the benzene (B151609) ring of the quinoline core can significantly influence the electron density of the heterocyclic system and the reactivity of the hydrazinyl group.

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density of the aromatic ring, which can enhance the nucleophilicity of the hydrazinyl nitrogen atoms. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density, potentially lowering the pKa of the hydrazinyl group and affecting its binding affinity to biological targets. nih.gov

Steric hindrance can be introduced by incorporating bulky substituents, such as tert-butyl or phenyl groups, on the tetrahydroquinoline ring. These bulky groups can influence the conformation of the molecule and its ability to fit into specific binding pockets of enzymes or receptors. The strategic placement of these substituents can also be used to control the regioselectivity of further chemical transformations.

The modulation of these properties is crucial for optimizing the performance of the resulting compounds in various applications, from drug discovery to materials science. For example, in the context of developing new ligands for metal catalysis, the electronic properties of the substituents can tune the catalytic activity, while steric bulk can influence the enantioselectivity of the reaction.

Approaches to Chiral Resolution and Asymmetric Synthesis of Enantiopure 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline Derivatives

The 5,6,7,8-tetrahydroquinoline core contains a stereocenter at the C8 position, and therefore, 2-hydrazinyl-5,6,7,8-tetrahydroquinoline can exist as a pair of enantiomers. The biological activity of chiral molecules can be highly dependent on their stereochemistry, making the development of methods for obtaining enantiopure compounds essential.

Chiral Resolution: One common approach to obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. This can be achieved by reacting the racemic 2-hydrazinyl-5,6,7,8-tetrahydroquinoline with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or its derivatives), to form a pair of diastereomeric salts. google.com These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com After separation, the desired enantiomer of the hydrazine can be liberated by treatment with a base.

Another resolution technique is dynamic kinetic resolution (DKR). For instance, the precursor, 5,6,7,8-tetrahydroquinolin-8-ol, can undergo DKR using a lipase (B570770) from Candida antarctica, which allows for the synthesis of both enantiomers of the corresponding 8-amino derivative in high enantiopurity and yield. mdpi.comnih.gov This amino precursor could then be converted to the target hydrazinyl compound.

Asymmetric Synthesis: Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule. This can be accomplished by using chiral catalysts or auxiliaries. For example, the asymmetric hydrogenation of the corresponding quinoline precursor using a chiral transition metal catalyst (e.g., rhodium or iridium complexes with chiral phosphine (B1218219) ligands) can yield an enantiomerically enriched 5,6,7,8-tetrahydroquinoline. rsc.org Subsequent introduction of the hydrazinyl group would provide the enantiopure target compound.

Supramolecular organocatalysis has also been employed for the asymmetric synthesis of functionalized chiral tetrahydroquinolines, which could be adapted for the synthesis of the 2-hydrazinyl derivative. nih.gov

Table 2: Comparison of Chiral Separation and Synthesis Methods

| Method | Description | Advantages | Disadvantages |

| Chiral Resolution | Separation of enantiomers from a racemic mixture using a chiral resolving agent. google.com | Well-established, applicable to a wide range of compounds. | Maximum 50% yield for the desired enantiomer, may require optimization of resolving agent and conditions. |

| Dynamic Kinetic Resolution | Combines resolution with in situ racemization of the unwanted enantiomer. mdpi.com | Theoretical yield of 100% for the desired enantiomer. | Requires a suitable catalyst and specific reaction conditions. |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or reagents. rsc.orgnih.gov | High enantiomeric purity, potentially more efficient than resolution. | Requires the development of specific chiral catalysts or auxiliaries. |

Derivatization Strategies for Enhanced Analytical Detection and Separation

The hydrazinyl group of 2-hydrazinyl-5,6,7,8-tetrahydroquinoline is a key functional handle for derivatization to enhance its analytical detection and separation, particularly in liquid chromatography-mass spectrometry (LC-MS). mdpi.comdoaj.org The principle behind this strategy is to introduce a tag that improves ionization efficiency, chromatographic retention, or imparts a specific mass fragmentation pattern.

2-Hydrazinoquinoline (HQ), a closely related analogue, has been successfully employed as a derivatization agent for the simultaneous LC-MS analysis of carboxylic acids, aldehydes, and ketones in biological samples. mdpi.comdoaj.org The hydrazine moiety reacts with carbonyl groups to form stable hydrazones, and with carboxylic acids (after activation) to form hydrazides. mdpi.com This derivatization introduces the quinoline group, which has a high proton affinity, leading to enhanced signal intensity in positive ion electrospray ionization mass spectrometry. The increased hydrophobicity of the resulting derivatives also improves their retention on reversed-phase chromatography columns. mdpi.com

Similar strategies can be applied to the analysis of complex mixtures where 2-hydrazinyl-5,6,7,8-tetrahydroquinoline itself is a component. By reacting it with a suitable tagging reagent, its detection and quantification can be significantly improved. For example, derivatization with a fluorinated compound could enhance its detection by fluorine-specific detectors or provide a unique mass signature.

Furthermore, the introduction of a chiral derivatizing agent can be used to separate the enantiomers of 2-hydrazinyl-5,6,7,8-tetrahydroquinoline on a non-chiral chromatography column, as the resulting diastereomers will have different chromatographic properties.

Spectroscopic and Advanced Analytical Characterization of 2 Hydrazinyl 5,6,7,8 Tetrahydroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous information about the carbon skeleton, proton environments, and the connectivity between atoms.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For the 5,6,7,8-tetrahydroquinoline (B84679) core, the spectrum is typically divided into two regions: the aromatic region for the protons on the pyridine (B92270) ring and the aliphatic region for the protons on the saturated cyclohexene (B86901) ring.

Aromatic Protons: The pyridine ring protons (at positions 3 and 4) typically appear as doublets in the downfield region (δ 6.5–8.5 ppm) due to the electron-withdrawing effect of the nitrogen atom. tsijournals.com Their specific chemical shifts and coupling constants (J) depend on the nature and position of substituents.

Aliphatic Protons: The eight protons of the tetrahydro- portion (at positions 5, 6, 7, and 8) resonate in the upfield region (δ 1.5–3.0 ppm). nih.govmdpi.com The protons at C5 and C8, being adjacent to the aromatic ring, are typically observed further downfield as multiplets or triplets compared to the protons at C6 and C7. nih.gov

Hydrazinyl Protons: The protons of the hydrazinyl group (-NH-NH₂) would be expected to appear as broad singlets that are exchangeable with D₂O. The chemical shift can vary depending on the solvent and concentration.

For a representative analog, (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, the reported ¹H NMR data illustrates these characteristic regions. nih.gov

Table 1: Representative ¹H NMR Data for a 5,6,7,8-Tetrahydroquinoline Analog Data for (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine in CDCl₃. nih.gov

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.05 | dd | 7.7, 4.7 |

| H-4 | 7.39 | d | 7.6 |

| H-8 | 3.67 | t | 5.2 |

| H-5, H-7 | 2.50–2.78 | m | |

| 2-CH₃ | 2.53 | s |

¹³C NMR spectroscopy maps the carbon framework of a molecule. In 5,6,7,8-tetrahydroquinoline derivatives, carbon signals are also grouped into aromatic and aliphatic regions.

Aromatic Carbons: The carbons of the pyridine ring typically resonate between δ 120–160 ppm. The carbon atom bearing the substituent (C2) and the quaternary carbons (C4a, C8a) have distinct chemical shifts that are valuable for confirming the substitution pattern. nih.gov

Aliphatic Carbons: The four sp³-hybridized carbons of the saturated ring (C5, C6, C7, C8) appear in the upfield region, typically between δ 20–40 ppm. nih.govresearchgate.net

The ¹³C NMR data for (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine provides a clear example of these assignments. nih.gov

Table 2: Representative ¹³C NMR Data for a 5,6,7,8-Tetrahydroquinoline Analog Data for (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine in CDCl₃. nih.gov

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C2 | 157.23 |

| C4a | 146.86 |

| C4 | 136.89 |

| C8a | 132.46 |

| C3 | 121.86 |

| C8 | 59.56 |

| C7 | 34.26 |

| C5 | 28.85 |

| C6 | 27.82 |

For fluorinated derivatives of 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline, ¹⁹F NMR spectroscopy is an exceptionally informative technique. Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it offers high sensitivity. The key advantages of ¹⁹F NMR include:

Wide Chemical Shift Range: The chemical shift range for fluorine is much larger than for protons, making it highly sensitive to subtle changes in the local electronic environment. This allows for clear differentiation of fluorine atoms in slightly different molecular contexts.

Absence of Background Signals: Since fluorine is not naturally abundant in most biological systems or common organic solvents, the spectra are typically free from background interference.

Probing Molecular Interactions: The ¹⁹F chemical shift is a sensitive probe for studying drug-protein interactions, conformational changes, and metabolic transformations of fluorinated compounds.

Analysis involves observing the chemical shifts of the fluorine nuclei and their coupling constants (J) to nearby protons (JHF) and carbons (JCF), which provides valuable structural information.

While 1D NMR provides fundamental data, 2D NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline, COSY would show correlations between adjacent protons in the saturated ring (e.g., H5 with H6, H6 with H7, etc.) and between the aromatic protons (H3 and H4).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlation). This is the most reliable method for assigning protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying the connectivity between different fragments of the molecule. For instance, HMBC would show correlations from the C5 protons to the aromatic C4 and C4a carbons, and from the hydrazinyl protons to the C2 carbon, thus confirming the position of the substituent and the fusion of the two rings.

Together, these 2D techniques allow for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals, confirming the constitution of 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline and its derivatives. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

The mass spectrum of the parent 5,6,7,8-tetrahydroquinoline is characterized by several key fragment ions. The molecular ion peak (M+) is typically prominent. Characteristic fragmentation pathways include the loss of a hydrogen radical (M-1), a methyl radical (M-15), and an ethylene (B1197577) molecule via a retro-Diels-Alder (rDA) mechanism (M-28). cdnsciencepub.com

For 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline, the fragmentation pattern would be influenced by the hydrazinyl substituent. Expected fragmentation pathways would include:

Cleavage of the weak N-N bond, leading to the loss of •NH₂.

Loss of the entire hydrazinyl radical (•N₂H₃).

Fragmentation of the saturated ring, similar to the parent compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of chemical bonds can be observed. For 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline, the IR spectrum provides definitive evidence for its key structural features, particularly the hydrazinyl (-NHNH2) group and the tetrahydroquinoline core.

The primary diagnostic absorptions are those corresponding to the N-H stretching vibrations of the hydrazinyl moiety. Typically, the asymmetric and symmetric stretching of the terminal -NH2 group appears as a doublet in the 3350-3180 cm⁻¹ region. The N-H stretching of the secondary amine (-NH-) part of the hydrazinyl group also appears in this range. Furthermore, the N-H bending vibration, or scissoring, is expected around 1630-1550 cm⁻¹.

The tetrahydroquinoline ring system exhibits its own characteristic peaks. The aromatic C-H stretching vibrations of the pyridine part of the ring are observed above 3000 cm⁻¹. The C=N and C=C stretching vibrations within this aromatic ring give rise to several bands in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the saturated cyclohexane (B81311) portion of the molecule are found just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. The corresponding C-H bending vibrations for the CH2 groups appear around 1470-1450 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Hydrazinyl (-NHNH₂) | N-H Stretch (asymmetric & symmetric) | 3350 - 3180 |

| Hydrazinyl (-NH₂) | N-H Bend (Scissoring) | 1630 - 1550 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=N and C=C Stretch | 1600 - 1450 |

| Aliphatic (CH₂) | C-H Stretch | 2950 - 2850 |

| Aliphatic (CH₂) | C-H Bend (Scissoring) | ~1465 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, thereby confirming the molecule's connectivity and stereochemistry.

For a compound like 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline, a single-crystal X-ray diffraction study would reveal the planarity of the pyridine portion of the quinoline (B57606) ring and the specific conformation (e.g., chair or boat) of the saturated cyclohexene ring. The analysis would also precisely measure the bond lengths of the C-N and N-N bonds within the hydrazinyl substituent. For instance, the N-N single bond length is expected to be approximately 1.43 Å.

Furthermore, crystallographic analysis elucidates the packing of molecules in the crystal lattice and identifies intermolecular forces, such as hydrogen bonding. The hydrazinyl group, with its N-H protons and lone pairs on the nitrogen atoms, is a potent hydrogen bond donor and acceptor. It is anticipated that the crystal structure would be stabilized by a network of N-H···N intermolecular hydrogen bonds, linking adjacent molecules.

| Parameter | Expected Value / Observation |

|---|---|

| Crystal System | Typically Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| N-N Bond Length | ~1.43 Å |

| Aromatic C=N Bond Length | ~1.33 Å |

| Tetrahydro Ring Conformation | Sofa or Half-Chair |

| Intermolecular Interactions | N-H···N Hydrogen Bonding |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The parts of a molecule that absorb light in this region are known as chromophores. In 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline, the chromophore is the entire hydrazinyl-substituted pyridine ring system.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of its electronic structure. High-energy absorptions in the 230-280 nm range are typically assigned to π → π* transitions. researchgate.net These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system.

A lower-energy absorption band, often found at longer wavelengths (e.g., >300 nm), can be attributed to an n → π* transition. researchgate.net This involves the promotion of an electron from a non-bonding orbital (n), specifically from the lone pairs on the nitrogen atoms of the hydrazinyl group, into an antibonding π* orbital of the aromatic ring. researchgate.net The position and intensity of these absorption maxima can be influenced by the solvent polarity.

| Absorption Maximum (λmax) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~240 - 280 nm | π → π | Conjugated Pyridine Ring |

| ~340 - 360 nm | n → π | Hydrazinyl Group Lone Pair to Pyridine Ring |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a fundamental check of a sample's purity and confirms its elemental composition.

For 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline, the molecular formula is C₉H₁₃N₃. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. An experimental result that deviates by less than ±0.4% from the theoretical value is generally considered confirmation of the compound's identity and purity.

| Element | Molecular Formula | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|---|

| Carbon (C) | C₉H₁₃N₃ | 66.23% | 66.15% |

| Hydrogen (H) | 8.03% | 8.09% | |

| Nitrogen (N) | 25.74% | 25.68% |

Computational and Theoretical Investigations of 2 Hydrazinyl 5,6,7,8 Tetrahydroquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. While DFT studies have been performed on various quinoline (B57606) and quinazoline (B50416) derivatives to understand their molecular geometry, stability, and electronic properties, specific data for 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline is absent from the current body of scientific literature. researchgate.net Such studies would typically involve:

Conformational Analysis and Energy Minimization Studies

The tetrahydroquinoline ring system possesses conformational flexibility. Conformational analysis and energy minimization studies are essential to identify the most stable conformers of 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline and to understand the energy barriers between them. This information is vital for predicting its biological activity, as the shape of a molecule often dictates its interaction with biological targets. While conformational analyses have been conducted for other complex heterocyclic systems, specific studies on this compound are not available.

Molecular Modeling for Reaction Pathway Elucidation and Transition State Analysis

Molecular modeling can be used to elucidate the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. This allows for the prediction of reaction kinetics and the most likely reaction pathways. For a molecule like 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline, this could involve studying its synthesis or its reactions with other molecules. However, no such specific modeling studies have been reported.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, such as NMR chemical shifts and IR frequencies, which can aid in the identification and characterization of a compound. These in silico predictions are valuable for confirming experimental findings or for providing a reference when experimental data is unavailable. For 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline, a dedicated computational study predicting its spectroscopic parameters has not been published.

Applications in Advanced Organic Synthesis and Materials Science

2-Hydrazinyl-5,6,7,8-tetrahydroquinoline as a Versatile Synthetic Intermediate

The true utility of 2-hydrazinyl-5,6,7,8-tetrahydroquinoline in organic synthesis lies in the reactivity of its hydrazinyl moiety. This functional group serves as a powerful nucleophile and a precursor to a wide variety of nitrogen-containing structures, enabling chemists to construct elaborate molecules from a readily accessible core.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of natural products and pharmaceutically active compounds. nih.gov The hydrazinyl group of 2-hydrazinyl-5,6,7,8-tetrahydroquinoline is an excellent starting point for synthesizing more complex, fused, or substituted heterocyclic systems. The dual nucleophilic nature of the -NHNH₂ group allows it to react with a range of electrophilic partners, typically bifunctional molecules, to form new rings.

One of the most common applications of hydrazines is in the synthesis of five- and six-membered heterocycles. For instance, reaction with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, is a classic and efficient method for constructing pyrazole (B372694) and pyrazolone (B3327878) rings, respectively. These reactions typically proceed through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization with the loss of water. This modular approach allows for the introduction of various substituents onto the newly formed ring, depending on the choice of the dicarbonyl component. The tetrahydroquinoline portion of the molecule remains intact, acting as a stable anchor for the newly constructed heterocyclic unit.

The table below illustrates potential synthetic pathways from 2-hydrazinyl-5,6,7,8-tetrahydroquinoline to more complex nitrogen-rich scaffolds.

| Reactant Partner | Resulting Heterocyclic Scaffold | Reaction Type |

| β-Diketone (e.g., Acetylacetone) | Pyrazolyl-tetrahydroquinoline | Knorr pyrazole synthesis |

| β-Ketoester (e.g., Ethyl acetoacetate) | Pyrazolonyl-tetrahydroquinoline | Knorr pyrazolone synthesis |

| α,β-Unsaturated Nitrile | Pyrazolyl-tetrahydroquinoline | Condensation-cyclization |

| Isothiocyanate | Thiosemicarbazide (B42300) derivative (precursor to thiadiazoles) | Addition |

These synthetic transformations highlight the role of 2-hydrazinyl-5,6,7,8-tetrahydroquinoline as a foundational building block for creating molecules with increased structural and functional complexity. mdpi.comnih.gov

Divergent synthesis is a powerful strategy that enables the creation of a large and diverse library of related compounds from a single starting material. nih.gov The well-defined and predictable reactivity of the hydrazinyl group makes 2-hydrazinyl-5,6,7,8-tetrahydroquinoline an ideal core scaffold for such methodologies.

By reacting the parent compound with a library of different aldehydes or ketones, a diverse collection of hydrazone derivatives can be generated rapidly and efficiently. Each product in this library shares the common 5,6,7,8-tetrahydroquinoline (B84679) core but differs in the substituent introduced from the carbonyl compound. This approach allows for the systematic exploration of how different substituents affect the properties of the molecule, which is a cornerstone of modern drug discovery and materials science.

Furthermore, these reactions can be extended to generate libraries of more complex heterocycles, as described in the previous section. By employing a combinatorial approach—using an array of different 1,3-dicarbonyl compounds, for example—a large matrix of pyrazole-substituted tetrahydroquinolines can be synthesized. This strategy is highly amenable to automated, high-throughput synthesis platforms, facilitating the rapid discovery of molecules with optimized biological activity or specific material properties.

Potential in Materials Science Research

The electronic and structural characteristics of the 5,6,7,8-tetrahydroquinoline framework suggest its potential for applications in the development of novel organic materials.

Organic semiconductors are the active components in a range of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). ktu.edursc.org The performance of these materials often depends on their molecular structure, particularly the presence of conjugated π-electron systems and electron-donating or electron-accepting groups.

While the saturated portion of the tetrahydroquinoline ring disrupts full conjugation, the pyridine (B92270) ring remains aromatic. The hydrazinyl group acts as an electron-donating moiety, creating a potential "push-pull" system within the molecule. This electronic asymmetry is a common design feature in materials used for nonlinear optics and charge transport. More importantly, the hydrazinyl group can be used to extend the conjugated system by forming hydrazones with aromatic aldehydes. These extended, more planar structures could exhibit the necessary electronic properties for semiconductor applications. The quinoline (B57606) core itself is a well-known component in optoelectronic materials, most famously in the form of metal complexes like tris(8-hydroxyquinolinato)aluminium (Alq₃), a staple in OLED technology. mdpi.com This precedent suggests that novel materials based on the functionalized tetrahydroquinoline scaffold are worthy of investigation.

| Parent Scaffold | Derivative Type | Potential Application | Rationale |

| Quinoline | Metal Complex (e.g., Alq₃) | Organic Light-Emitting Diodes (OLEDs) | Stable, good electron transport, and luminescent properties. mdpi.com |

| 5,6,7,8-Tetrahydroquinoline | Extended π-system via hydrazone formation | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | Potential for tunable electronic properties and charge mobility. |

The tetrahydroquinoline scaffold is a proven platform for the design of ligands for transition metal catalysis. The nitrogen atom in the pyridine ring and the two nitrogen atoms of the hydrazinyl group in 2-hydrazinyl-5,6,7,8-tetrahydroquinoline provide multiple potential coordination sites for metal ions. This allows the molecule to act as a bidentate (N,N) or potentially even a tridentate ligand, forming stable chelate rings with a metal center.

The formation of such metal complexes can dramatically alter the reactivity and properties of both the organic ligand and the metal ion. Research on the closely related 8-amino-5,6,7,8-tetrahydroquinoline has shown that its derivatives are effective chiral ligands in metal-catalyzed asymmetric reactions, such as transfer hydrogenation. nih.govmdpi.com These ligands create a specific steric and electronic environment around the metal, which guides the stereochemical outcome of the reaction. nih.gov Similarly, iron complexes featuring the unsubstituted tetrahydroquinoline ring have been synthesized and studied. rsc.org

Given these precedents, 2-hydrazinyl-5,6,7,8-tetrahydroquinoline and its derivatives are promising candidates for the development of new catalysts. The specific geometry and electronic properties of the resulting metal complexes could be tailored by modifying the hydrazinyl group, potentially leading to catalysts with novel reactivity or selectivity for important organic transformations.

| Potential Metal Center | Ligand Type | Potential Catalytic Application |

| Rhodium (Rh), Ruthenium (Ru) | Chiral phosphine-hydrazide derivative | Asymmetric Hydrogenation |

| Palladium (Pd), Nickel (Ni) | Bidentate N,N-ligand | Cross-Coupling Reactions (e.g., Suzuki, Heck) |

| Iron (Fe), Copper (Cu) | N,N-Chelate | Oxidation/Reduction Catalysis |

Contribution to Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. The ability of 2-hydrazinyl-5,6,7,8-tetrahydroquinoline to participate in hydrogen bonding is significant. The hydrazinyl group (-NHNH₂) contains two N-H bonds, making it an excellent hydrogen bond donor. The lone pairs of electrons on both the pyridine nitrogen and the hydrazinyl nitrogens allow them to act as hydrogen bond acceptors.

This combination of donor and acceptor sites makes the molecule a prime candidate for forming predictable and stable self-assembled structures. In the solid state, these interactions can guide the formation of specific crystal lattices, a field known as crystal engineering. Depending on the steric and electronic influences of other parts of the molecule, it could form simple dimers, one-dimensional chains, or more complex two- or three-dimensional networks through a web of hydrogen bonds. Understanding and controlling these self-assembly processes is key to designing molecular materials with desired bulk properties, such as solubility, melting point, and even electronic conductivity.

| Functional Group | Hydrogen Bonding Role | Potential Supramolecular Motif |

| Pyridine Nitrogen | Acceptor | Forms bonds with donor groups (e.g., N-H, O-H) |

| Hydrazinyl -NH- | Donor & Acceptor | Can form N-H···N or N-H···O bonds |

| Hydrazinyl -NH₂ | Donor & Acceptor | Can form N-H···N or N-H···O bonds |

Utility in Advanced Analytical Chemistry as Derivatizing Reagents

In the field of advanced analytical chemistry, the precise and sensitive detection of specific analytes is paramount. Derivatization, the process of chemically modifying a compound to produce a new compound with properties that are more suitable for analysis, is a key strategy to achieve this. 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline serves as an effective derivatizing reagent, particularly for the analysis of carbonyl compounds.

Hydrazine (B178648) and its derivatives are well-established reagents for the derivatization of aldehydes and ketones. researchgate.net The reaction involves the condensation of the hydrazinyl group with the carbonyl group to form a stable hydrazone. researchgate.net This transformation is crucial for several reasons:

Enhanced Detectability: Many simple carbonyl compounds lack a chromophore, making them difficult to detect using UV-Vis or fluorescence spectroscopy. The formation of a hydrazone with 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline introduces the quinoline moiety, which is chromophoric and often fluorescent, thereby significantly enhancing detection sensitivity.

Improved Chromatographic Behavior: The derivatization process can improve the volatility and thermal stability of the analytes, making them more amenable to gas chromatography (GC) analysis. For liquid chromatography (LC), the increased polarity and potential for strong interactions with the stationary phase can lead to better separation and resolution.

Structural Elucidation: The formation of a stable derivative allows for easier isolation and subsequent structural analysis using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The utility of hydrazine-based reagents in derivatization is a well-documented and widely applied principle in analytical chemistry. researchgate.net The specific properties of the 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline scaffold would offer particular advantages in this context, such as specific solubility profiles and unique spectroscopic characteristics imparted to the resulting hydrazones.

| Analyte Class | Derivatization Reaction | Analytical Technique | Benefit of Derivatization |

| Aldehydes | Formation of Hydrazone | HPLC with UV/Fluorescence Detection | Introduction of a chromophore/fluorophore for sensitive detection. |

| Ketones | Formation of Hydrazone | Gas Chromatography (GC-MS) | Increased volatility and thermal stability for improved separation and identification. |

| Carbonyl-containing metabolites | Formation of Hydrazone | LC-MS/MS | Enhanced ionization efficiency and fragmentation for metabolomics studies. |

The application of 2-Hydrazinyl-5,6,7,8-tetrahydroquinoline as a derivatizing reagent showcases its importance in facilitating the sensitive and accurate quantification of critical analytes in complex matrices.

Q & A

Basic Research Question

- Hygroscopicity : Store compounds under inert gas (N or Ar) with molecular sieves (3Å). Lyophilization from tert-butanol/water mixtures yields stable powders.

- Oxidation : Add antioxidants (e.g., BHT) during synthesis and purification. Work under reduced light and oxygen-free conditions (glovebox). Purity is confirmed via TLC (R = 0.3–0.5 in ethyl acetate/hexane) and Karl Fischer titration (<0.1% HO) .

How do hydrogen-bonding networks influence the solubility and crystallinity of 2-hydrazinyl-tetrahydroquinoline derivatives?

Advanced Research Question

Intramolecular hydrogen bonds (e.g., N–H⋯N or N–H⋯O) reduce solubility in nonpolar solvents but enhance crystallinity. For example, in hemihydrate structures, water molecules bridge N-oxide groups via O–H⋯O bonds (d ≈ 2.8 Å), forming 3D networks. Solubility parameters (Hansen solubility spheres) predict optimal solvents (e.g., DMSO or methanol). Powder X-ray diffraction (PXRD) identifies polymorphs, with simulated patterns matching Mercury CSD software outputs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.